molecular formula C23H14Cl2N2OS2 B11132247 [2-(benzylsulfanyl)-1H-benzimidazol-1-yl](3,4-dichloro-1-benzothiophen-2-yl)methanone

[2-(benzylsulfanyl)-1H-benzimidazol-1-yl](3,4-dichloro-1-benzothiophen-2-yl)methanone

Cat. No.: B11132247
M. Wt: 469.4 g/mol
InChI Key: QNAOZKRAPMCOQG-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-1H-benzimidazol-1-ylmethanone: is a complex organic compound that features a combination of benzimidazole, benzothiophene, and benzylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylsulfanyl)-1H-benzimidazol-1-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the benzylsulfanyl group. The final step involves the coupling of the benzimidazole derivative with the benzothiophene moiety under specific conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho to the chlorine atoms on the benzothiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Studies may focus on its interactions with biological targets such as enzymes or receptors.

Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1H-benzimidazol-1-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, where the compound affects the transmission of signals within cells, leading to various biological effects.

Comparison with Similar Compounds

  • Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
  • 3-Benzyl-2-hydroxy-N-phenylbenzamide compound with piperazine

Comparison: Compared to similar compounds, 2-(benzylsulfanyl)-1H-benzimidazol-1-ylmethanone stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and potential applications. The presence of both benzimidazole and benzothiophene moieties provides a unique structural framework that can interact with various biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C23H14Cl2N2OS2

Molecular Weight

469.4 g/mol

IUPAC Name

(2-benzylsulfanylbenzimidazol-1-yl)-(3,4-dichloro-1-benzothiophen-2-yl)methanone

InChI

InChI=1S/C23H14Cl2N2OS2/c24-15-9-6-12-18-19(15)20(25)21(30-18)22(28)27-17-11-5-4-10-16(17)26-23(27)29-13-14-7-2-1-3-8-14/h1-12H,13H2

InChI Key

QNAOZKRAPMCOQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2C(=O)C4=C(C5=C(S4)C=CC=C5Cl)Cl

Origin of Product

United States

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